molecular formula C20H22N2O4S B14113804 N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide

N-(2-{5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}ethyl)-acetamide

Cat. No.: B14113804
M. Wt: 386.5 g/mol
InChI Key: NKPYOTAGXZEJAT-UHFFFAOYSA-N
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Description

N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide is an indole derivative. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a methoxy group and a tosyl group attached to the indole ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-(5-Methoxy-1-tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-[5-methoxy-1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide

InChI

InChI=1S/C20H22N2O4S/c1-14-4-7-18(8-5-14)27(24,25)22-13-16(10-11-21-15(2)23)19-12-17(26-3)6-9-20(19)22/h4-9,12-13H,10-11H2,1-3H3,(H,21,23)

InChI Key

NKPYOTAGXZEJAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCNC(=O)C

Origin of Product

United States

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